Cas no 1105200-19-8 (2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide)

2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
- 2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
- AKOS024511776
- 1105200-19-8
- 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- 2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
- VU0645805-1
- F5520-0806
-
- Inchi: 1S/C18H22FN5O2S2/c1-12(2)20-15(25)11-27-18-22-21-17(28-18)24-9-7-23(8-10-24)16(26)13-5-3-4-6-14(13)19/h3-6,12H,7-11H2,1-2H3,(H,20,25)
- InChI Key: BFDHCTDLBWQCMH-UHFFFAOYSA-N
- SMILES: C(NC(C)C)(=O)CSC1=NN=C(N2CCN(C(=O)C3=CC=CC=C3F)CC2)S1
Computed Properties
- Exact Mass: 423.11989547g/mol
- Monoisotopic Mass: 423.11989547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 132Ų
2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5520-0806-5μmol |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-4mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-15mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-20μmol |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-40mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-10μmol |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-3mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-1mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-30mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5520-0806-25mg |
2-({5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-19-8 | 25mg |
$109.0 | 2023-09-10 |
2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Related Literature
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Professional Introduction to Compound with CAS No. 1105200-19-8 and Product Name: 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Compound with the CAS number 1105200-19-8 and the product name 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this compound incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.
The molecular framework of 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is characterized by a combination of a piperazine ring, a thiadiazole moiety, and an amide functional group. The presence of these structural components not only influences its physicochemical properties but also plays a crucial role in its interaction with biological targets. Specifically, the piperazine ring is known for its ability to modulate neurotransmitter systems, while the thiadiazole ring is often associated with anti-inflammatory and antimicrobial activities.
In recent years, there has been growing interest in the development of novel therapeutic agents that target central nervous system (CNS) disorders. The compound in question has shown potential in preclinical studies as a modulator of various neurotransmitter pathways. The fluorobenzoyl substituent attached to the piperazine ring is particularly noteworthy, as fluorine-containing aromatic rings are frequently incorporated into drugs due to their enhanced metabolic stability and improved binding affinity to biological receptors. This feature makes 2-({5-4-(2-fluorobenzoyl)piperazin-1-yl}-1,3,4-thiadiazol - 2 - ylsulfanyl)-N-(propan - 2 - yl)acetamide a promising candidate for further investigation in the treatment of neurological and psychiatric disorders.
Moreover, the sulfanyl group linking the thiadiazole and piperazine moieties introduces additional complexity to the molecule's interactions with biological targets. Sulfur-containing heterocycles are well-documented for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antiviral properties. The incorporation of this group into the molecular structure may enhance the compound's ability to interact with specific enzymes or receptors involved in disease pathogenesis.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 2-{(5 - 4 - (2 - fluorobenzoyl)piperazin - 1 - yl - 1 , 3 , 4 - thiadiazol - 2 - ylsulfanyl)} - N - (propan - 2 - yl)acetamide interacts with target proteins such as neurotransmitter receptors and ion channels. These studies have suggested that the compound may exhibit potent activity against several CNS-related disorders by modulating key signaling pathways.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework efficiently. Additionally, modern spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the final product.
In conclusion, 2-{(5 - 4 - (2-fluorobenzoyl)piperazin - 1-y l - 1 , 3 , 4-thiadiazol - 2-y lsulfanyl)} - N -(propan - 2-y l)acetamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
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